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Compound of Interest

Compound Name: 3,5-dimethyl-N-phenylbenzamide

Cat. No.: B287559

CAS Number: 25050-22-0

This technical guide provides a comprehensive overview of 3,5-dimethyl-N-
phenylbenzamide, also known as N-(3,5-dimethylphenyl)benzamide, for researchers,
scientists, and drug development professionals. This document covers its chemical properties,

synthesis, characterization, and known biological activities, with a focus on its potential
mechanisms of action.

Chemical and Physical Properties
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Property Value Reference
CAS Number 25050-22-0 [1]
Molecular Formula C1sH1sNO [1]
Molecular Weight 225.29 g/mol [1]

Canonical SMILES
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Calculated XLogP3 3.3 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

ydrog p 1 [1]
Count
Rotatable Bond Count 2 [1]

Exact Mass

225.115364102

[1]

Synthesis and Characterization

A general and efficient method for the synthesis of N-aryl amides involves the reaction of

nitroarenes with acyl chlorides mediated by iron in water.[2] This approach provides a

straightforward route to compounds such as 3,5-dimethyl-N-phenylbenzamide.

Experimental Protocol: General Synthesis of N-Aryl

Benzamides

This protocol describes a general method for the synthesis of N-aryl benzamides from an

appropriate amine and benzoyl chloride.

Materials:

e 3,5-dimethylaniline
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» Benzoyl chloride

e Triethylamine

e Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

e 10% aqueous Sodium Carbonate (Na2COs)
¢ Anhydrous Sodium Sulfate (Na2S0a)

o Ethyl acetate

Procedure:

» Dissolve 3,5-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in
dichloromethane.

e Cool the solution to 0 °C in an ice bath.
o Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution with stirring.

» Allow the reaction mixture to warm to room temperature and stir for 12 hours under a
nitrogen atmosphere.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with water.

o Separate the organic layer and wash it sequentially with 1 M HCI, 10% Naz2COs, and brine.
e Dry the organic layer over anhydrous Na=SOa4 and filter.

» Remove the solvent under reduced pressure to yield the crude product.

» Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-
dimethyl-N-phenylbenzamide.
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Characterization Data for 3,5-dimethyl-N-

phenylbenzamide

Data Type Spectral Data

5 7.94 (s, 1H), 7.88 (d, J = 9.0 Hz, 2H), 7.54 (t, J
1H NMR (600 MHz, CDCls) = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.31 (s,
2H), 6.81 (s, 1H), 2.32 (s, 6H)

5 165.84, 138.84 (2C), 137.87, 135.19, 131.81,
13C NMR (150 MHz, CDCl3) 128.81 (2C), 127.12 (2C), 126.39, 118.13 (2C),
21.48 (2C)

m/z (M+H)* calcd for C1sH16NO = 226.1232,

HRMS (ESI
(ESD found 226.1233

[Spectra data sourced from a supplementary material file from The Royal Society of Chemistry.]

[3]

Biological Activity and Potential Mechanisms of
Action

N-phenylbenzamide derivatives have demonstrated a wide range of biological activities,
including antiviral, anticancer, and antiparasitic properties. While specific data for 3,5-dimethyl-
N-phenylbenzamide is limited, studies on closely related analogs provide insights into its
potential mechanisms of action.

Inhibition of Melanogenesis via TRP-2 Degradation

A close analog, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit
melanin production.[4] This compound does not affect the activity of tyrosinase, a key enzyme
in melanogenesis, but instead promotes the proteasomal degradation of tyrosinase-related
protein 2 (TRP-2).[4][5] This leads to a reduction in melanin synthesis. Furthermore, this analog
was found to inhibit the proliferation of melanoma cells by inducing G1 cell cycle arrest.[4]
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Caption: Proposed mechanism of melanogenesis inhibition by a 3,5-dimethyl-N-
phenylbenzamide analog.

Modulation of mMTORC1 Signaling and Autophagy

Other benzamide derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides,
have been identified as potent anticancer agents that modulate the mTORC1 signaling
pathway and autophagy.[6][7] These compounds have been shown to reduce mMTORCL1 activity,
leading to an increase in basal autophagy.[6] However, they also disrupt the autophagic flux
under certain conditions, which can contribute to their antiproliferative effects.[6] Given the
structural similarities, it is plausible that 3,5-dimethyl-N-phenylbenzamide could exhibit similar
activities.
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Caption: Potential modulation of the mTORCL1 and autophagy pathways by N-
phenylbenzamide derivatives.

Antiviral Activity

Several studies have highlighted the potential of N-phenylbenzamide derivatives as antiviral
agents, particularly against Enterovirus 71 (EV71) and Coxsackievirus.[8][9][10] The proposed
mechanism for some of these compounds involves binding to the viral capsid, which stabilizes
the virion and prevents uncoating, a crucial step in the viral replication cycle.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of a compound against cancer cell lines.

Materials:
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e Human cancer cell lines (e.g., A549, HeLa, MCF-7)

e Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

e 3,5-dimethyl-N-phenylbenzamide

o Doxorubicin (positive control)

e Dimethyl sulfoxide (DMSO)

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
o 96-well plates

Procedure:

e Seed cancer cells in a 96-well plate at a density of 2x10° cells per well in 100 pL of culture
medium and incubate for 24 hours.

» Prepare stock solutions of the test compound and doxorubicin in DMSO.

« Add different concentrations of the test compound to the cells and incubate for 48 hours.
 After incubation, add MTT solution to each well and incubate for another 4 hours.

» Remove the medium and add DMSO to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the cell viability and determine the 1Cso value (the concentration that inhibits 50%
of cell growth).[5]

This guide provides a foundational understanding of 3,5-dimethyl-N-phenylbenzamide for
researchers in drug discovery and development. Further investigation into its specific biological
targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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